(2-Ethylphenyl)(phenyl)methanone, 97%
Overview
Description
(2-Ethylphenyl)(phenyl)methanone, 97% is a chemical compound with the molecular formula C15H14O and a molecular weight of 210.278 g/mol . This compound is widely used in scientific research due to its versatile properties and applications in various fields such as organic synthesis and drug discovery.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzophenone and indole derivatives, have been found to have significant antimicrobial activity . Therefore, it is plausible that (2-Ethylphenyl)(phenyl)methanone may also interact with microbial proteins or enzymes, disrupting their function and leading to antimicrobial effects.
Mode of Action
Based on the antimicrobial activity of structurally similar compounds, it can be hypothesized that this compound may interact with microbial proteins or enzymes, inhibiting their function and leading to cell death .
Biochemical Pathways
Given the potential antimicrobial activity of this compound, it may interfere with essential biochemical pathways in microbes, such as protein synthesis or cell wall synthesis, leading to cell death .
Result of Action
Based on the potential antimicrobial activity of this compound, it may lead to the disruption of essential cellular processes in microbes, resulting in cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of (2-Ethylphenyl)(phenyl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylphenyl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2-Ethylphenyl)(phenyl)methanone is extensively used in scientific research for various applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: The compound is used in the development of new pharmaceuticals due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylphenyl)(phenyl)methanone
- Phenyl-(2,3,5,6-tetramethylphenyl)methanone
- (4-Octyloxyphenyl)(phenyl)methanone
- 1-(4-(5-Phenylpentyl)phenyl)ethanone
- 1-Biphenyl-4-yl-2-phenylethanone
Uniqueness
(2-Ethylphenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group on the aromatic ring influences its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(2-ethylphenyl)-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-12-8-6-7-11-14(12)15(16)13-9-4-3-5-10-13/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFZCPMENWLPRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408074 | |
Record name | Methanone, (ethylphenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29256-97-1, 22679-42-1 | |
Record name | Methanone, (ethylphenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-ETHYL-PHENYL)-PHENYL-METHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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